molecular formula C12H16BrN5O2S B2497058 N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine CAS No. 478032-11-0

N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine

Cat. No.: B2497058
CAS No.: 478032-11-0
M. Wt: 374.26
InChI Key: DPBDAHAVZLWJDU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine (CAS: 478032-11-0) features a 1,2,4-triazole core substituted with a 4-bromophenylsulfonyl group at position 1 and dimethylamino groups at positions 3 and 3. Its molecular formula is C₁₃H₁₇BrN₆O₂S, with a molecular weight of 401.29 g/mol.

Characterization methods include ¹H/¹³C NMR, IR spectroscopy, and elemental analysis, as seen in structurally related compounds (e.g., triazole-tethered indolinones in –4, 6) .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN5O2S/c1-16(2)11-14-12(17(3)4)18(15-11)21(19,20)10-7-5-9(13)6-8-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBDAHAVZLWJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural similarity to other sulfonyl compounds, it may interact with its targets through the sulfonyl group. The bromophenyl group may enhance the compound’s binding affinity to its targets. The exact interactions and resulting changes are subject to further investigation.

Biological Activity

N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine (CAS Number: 478032-11-0) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This detailed article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and case studies.

PropertyValue
Molecular FormulaC₁₂H₁₆BrN₅O₂S
Molecular Weight374.26 g/mol
Purity≥ 98%

The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of a bromophenyl sulfonyl group and dimethylamino moieties enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole structures. For instance, research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of DNA synthesis and disruption of cellular processes.

Case Study: Antibacterial Efficacy
In a study evaluating related triazole compounds, it was found that several exhibited potent antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against S. aureus and E. coli . Although specific data for this compound is limited, its structural similarity suggests potential for similar activity.

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively documented. These compounds often target specific cellular pathways involved in cancer cell proliferation and survival. For example, compounds with dimethylamino groups have shown promise in modulating various biological targets related to tumor growth .

Research Findings:
A study involving the screening of drug libraries identified triazole derivatives as effective against multicellular spheroids, which are models for tumor growth . The compound's ability to penetrate cellular membranes and interact with intracellular targets may contribute to its anticancer potential.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Known for its ability to chelate metal ions and interact with biomolecules.
  • Dimethylamino Group : Enhances solubility and bioavailability while potentially influencing receptor interactions.
  • Bromophenyl Sulfonyl Moiety : May play a role in enhancing binding affinity to biological targets.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of related triazole compounds have shown promising activity against various bacterial strains and fungi. The mechanism of action often involves the inhibition of key enzymes or interference with cellular processes critical for microbial survival.

  • Case Study : A study on triazole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The synthesized compounds were evaluated using turbidimetric methods to assess their effectiveness .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the triazole ring and sulfonamide moiety, which have been associated with cytotoxic effects against cancer cell lines.

  • Case Study : Research involving similar triazole compounds indicated their efficacy against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The study utilized the Sulforhodamine B assay to evaluate cytotoxicity, revealing that certain derivatives exhibited significant anticancer activity .

Enzyme Inhibition Studies

In addition to antimicrobial and anticancer applications, N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine has been investigated for its ability to inhibit specific enzymes relevant to diseases such as diabetes and Alzheimer's.

  • Enzyme Targets : Recent research has focused on compounds that inhibit α-glucosidase and acetylcholinesterase, suggesting that derivatives of this compound could play a role in therapeutic strategies for Type 2 diabetes mellitus and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in various applications. Modifications to the triazole ring or sulfonamide group can significantly influence biological activity.

Modification TypeEffect on Activity
Substitution on Triazole RingAlters binding affinity to target enzymes
Variations in Sulfonamide MoietyImpacts antimicrobial potency

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with its closest analogs, focusing on substituent variations and their impacts:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (CAS: 478032-11-0) R₁ = 4-BrC₆H₄SO₂; R₂ = NMe₂ C₁₃H₁₇BrN₆O₂S 401.29 Bromophenylsulfonyl, dimethylamino
N-[1-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine R₁ = 4-ClC₆H₄SO₂; R₂ = NMe₂ C₁₃H₁₇ClN₆O₂S 356.83 Chlorophenylsulfonyl, dimethylamino
N-{3-(Dimethylamino)-1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine R₁ = 4-MeOC₆H₄SO₂; R₂ = NMe₂ C₁₄H₂₀N₆O₃S 352.41 Methoxyphenylsulfonyl, dimethylamino
N-(3-(Dimethylamino)-1-(2-thienylsulfonyl)-1H-1,2,4-triazol-5-yl)-N,N-dimethylamine R₁ = C₄H₃S-SO₂; R₂ = NMe₂ C₁₀H₁₅N₅O₂S₂ 301.39 Thienylsulfonyl, dimethylamino

Key Observations :

  • Electron-Withdrawing vs. In contrast, the methoxy (OMe) group is electron-donating, which may improve solubility but reduce reactivity .

Notes

Substituent Effects : Bromine’s electronegativity and size make it advantageous for target engagement in drug design but may reduce solubility compared to chloro or methoxy analogs.

Unmet Data Needs : While structural analogs show promise in anticancer and pesticidal applications, specific data on the target compound’s bioactivity and pharmacokinetics are absent in the literature reviewed.

Industrial Relevance : The compound’s CAS registration (478032-11-0) and commercial availability () suggest its utility as a chemical intermediate or reference standard .

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